molecular formula C11H22N2O2 B3249318 cis-4-(Boc-amino)-3-methyl-piperidine CAS No. 1932439-72-9

cis-4-(Boc-amino)-3-methyl-piperidine

Cat. No.: B3249318
CAS No.: 1932439-72-9
M. Wt: 214.30
InChI Key: LHSNRJGZDUFKQT-BDAKNGLRSA-N
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Description

cis-4-(Boc-amino)-3-methyl-piperidine: is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the fourth position of the piperidine ring, with a methyl group at the third position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Boc-amino)-3-methyl-piperidine typically involves the protection of the amino group using a Boc group. One common method is to start with 3-methyl-piperidine and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(Boc-amino)-3-methyl-piperidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the amino group or the methyl group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: cis-4-(Boc-amino)-3-methyl-piperidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a building block for the synthesis of bioactive molecules that can interact with biological targets.

Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting neurological disorders, pain management, and other therapeutic areas. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and catalysts.

Mechanism of Action

The mechanism of action of cis-4-(Boc-amino)-3-methyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. This compound can modulate biological pathways by binding to active sites on enzymes or receptors, thereby influencing their activity.

Comparison with Similar Compounds

    cis-4-(Boc-amino)cyclohexanol: Used as a reagent in organic synthesis.

    cis-4-(Boc-amino)cyclohexylmethylamine: Utilized in the synthesis of bioactive molecules.

    cis-4-(Boc-amino)cyclohexanecarboxaldehyde: An intermediate in chemical research.

Uniqueness: cis-4-(Boc-amino)-3-methyl-piperidine is unique due to the presence of both a Boc-protected amino group and a methyl group on the piperidine ring. This combination provides distinct reactivity and stability, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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